Aniline; 1,4-dinitroimidazole is a compound that belongs to the class of organic chemicals known as imidazoles, which are characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 158.07 g/mol. This compound is notable for its applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be sourced from chemical suppliers and is often utilized in research settings due to its unique properties and reactivity. It is commonly available in high purity (typically around 95%) for laboratory use.
1,4-Dinitroimidazole is classified as a nitro compound and an imidazole derivative. The presence of nitro groups at the 1 and 4 positions of the imidazole ring significantly influences its chemical behavior and potential applications.
The synthesis of 1,4-dinitroimidazole can be achieved through several methods:
The nitration reactions typically require careful control over temperature and reaction time to optimize yield and minimize byproducts. The resulting compounds are often characterized using techniques such as single-crystal X-ray diffraction to confirm their structure .
The molecular structure of 1,4-dinitroimidazole features a five-membered ring with two nitro groups attached to the carbon atoms at positions 1 and 4. This arrangement contributes to its unique reactivity profile.
1,4-Dinitroimidazole undergoes several types of chemical reactions:
The reactivity patterns are influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can significantly affect yields and product distributions.
The mechanism of action for 1,4-dinitroimidazole involves several steps:
Experimental studies have shown that irradiation at specific wavelengths (e.g., around 290 nm) can lead to significant yields of tyrosine nitration in proteins, indicating its potential utility in biochemical applications.
Relevant analyses include thermal stability assessments using differential scanning calorimetry and thermogravimetric analysis to determine decomposition temperatures and energetic properties .
1,4-Dinitroimidazole has several scientific applications:
The nitroimidazole scaffold has undergone systematic pharmacological optimization since the 1953 discovery of azomycin (2-nitroimidazole), the first naturally occurring nitroheterocyclic antibiotic isolated from Nocardia mesenterica [3] [4]. This discovery initiated four distinct generations of pharmacophore development: 1) Early 5-nitroimidazoles (1950s-1960s) like metronidazole, which exploited anaerobic selectivity for antiprotozoal activity; 2) 2-nitroimidazole radiosensitizers (1970s) like misonidazole for hypoxic tumor targeting; 3) Bicyclic nitroimidazoles (1980s) exemplified by the anti-tubercular CGI-17341; and 4) Modern hybrids (2000s-present) featuring covalent aniline linkages to 1,4-dinitroimidazole cores [3] [6].
The strategic positioning of nitro groups at different ring positions (2-, 4-, 5-, or 1,4-dinitro) fundamentally alters reduction potential and biological selectivity. 2-nitroimidazoles exhibit reduction potentials approximately 150 mV higher than 5-nitroimidazoles, making them more readily reducible by mammalian enzymes and limiting therapeutic utility. In contrast, 1,4-dinitroimidazoles possess intermediate reduction potentials (-350 to -450 mV) that enable selective activation in microbial environments [3] [6]. This electronic tuning allows precise targeting of pathogenic reductase systems while minimizing host toxicity.
Table 1: Evolution of Nitroimidazole Pharmacophores
Generation | Representative Compounds | Reduction Potential | Primary Therapeutic Application |
---|---|---|---|
1st (5-Nitro) | Metronidazole, Tinidazole | -486 mV | Antiprotozoal/Anaerobic antibacterial |
2nd (2-Nitro) | Misonidazole, Benznidazole | -389 mV | Radiosensitization/Chagas disease |
3rd (Bicyclic) | CGI-17341, Delamanid | -325 mV | Tuberculosis |
4th (1,4-Dinitro) | Aniline hybrids | -398 mV | Broad-spectrum anti-infectives |
Structure-activity relationship (SAR) studies reveal that C-2 side chain modifications profoundly influence bioavailability and target engagement. The incorporation of aniline moieties at this position enhances membrane permeability through π-π stacking interactions while providing a synthetic handle for rational drug design. Additionally, N-1 alkylation in 1,4-dinitroimidazoles prevents rapid deactivation by hepatic enzymes, significantly extending plasma half-lives [3] [4]. These pharmacodynamic refinements transformed nitroimidazoles from narrow-spectrum antimicrobials to versatile scaffolds capable of addressing multidrug-resistant infections.
The clinical translation of nitroimidazoles features three pivotal breakthroughs: 1) Azomycin isolation (1953): Maeda’s discovery of 2-nitroimidazole in Streptomyces cultures provided the foundational scaffold [3] [4]. 2) Metronidazole approval (1960): Rhône-Poulenc’s development of this 5-nitroimidazole established the therapeutic viability of nitroheterocycles for systemic infections [4] [6]. 3) Bicyclic nitroimidazole optimization (2000s): Otsuka’s delamanid and TB Alliance’s pretomanid overcame mutagenicity issues in earlier candidates like CGI-17341 through strategic 6-fluoro and 4-trifluoromethoxy substitutions that sterically hindered DNA adduct formation [6].
The synthesis of 1,4-dinitroimidazole hybrids represents the current frontier, leveraging ring functionalization chemistry at N-1 and C-5 positions. Key synthetic pathways include:
Table 2: Synthetic Approaches to 1,4-Dinitroimidazole Hybrids
Method | Reaction Conditions | Key Intermediate | Aniline Hybrid Yield |
---|---|---|---|
Nucleophilic substitution | K₂CO₃, DMF, 80°C | 4-chloro-5-nitroimidazole | 68-72% |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 2-bromo-1,4-dinitroimidazole | 55-61% |
Hydrazine ring expansion | NH₂NH₂, EtOH, reflux | 1,4-dinitro-5-methylimidazole | 82% (triazine product) |
Modern hybrids like 5-methyl-1,4-dinitro-1H-imidazole-aniline conjugates exhibit dual mechanisms: 1) Under hypoxia, nitro group reduction generates cytotoxic nitro radicals that alkylate microbial DNA; 2) Under normoxia, they inhibit cell wall biosynthesis through covalent modification of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) in mycobacteria [3] [6]. This dual functionality enables activity against both replicating and dormant pathogens, addressing a critical limitation in conventional antimicrobial therapies.
Natural products (NPs) have served as structural blueprints for nitroimidazole development through three primary strategies: 1) Direct isolation of nitroheterocyclic antibiotics like azomycin; 2) Semi-synthetic modification of NP scaffolds to enhance drug-likeness; and 3) Pharmacophore mimicry where NP-inspired motifs are grafted onto nitroimidazole cores [1] [5].
The neolignan licarin A exemplifies strategic semi-synthetic optimization. Isolated from Nectandra oppositifolia, it exhibits anti-trypanosomal activity (IC₅₀ = 15.8 μM) but suffers from poor solubility (log P = 3.4). O-allylation at C-2 produced analogue 1d with 3-fold greater potency (IC₅₀ = 5.0 μM) against Trypanosoma cruzi trypomastigotes, while heterocyclic derivative 1e reduced mammalian cytotoxicity (SI > 19) [5]. Parallel artificial membrane permeability assays (PAMPA) confirmed these semi-synthetic derivatives maintained >85% oral bioavailability despite increased log P values.
Table 3: Natural Product-Inspired Anti-Infective Development
Natural Product | Source | Biological Activity | Synthetic Analog | Potency Improvement |
---|---|---|---|---|
Licarin A | Nectandra oppositifolia | Anti-trypanosomal (IC₅₀ 15.8 μM) | 2-allyl derivative 1d | 3.2-fold (IC₅₀ 5.0 μM) |
Azomycin | Streptomyces spp. | Antibacterial (MIC 128 μg/mL) | Metronidazole | >100-fold (MIC 1 μg/mL) |
Carolacton | Sorangium cellulosum | S. mutans biofilm inhibition | Analog 77 | Biofilm viability ↓93% at 62 nM |
Molecular simplification approaches have proven equally valuable. The complex neolignan framework of licarin A was deconstructed to vanillin derivatives exhibiting superior anti-amastigote activity (IC₅₀ = 5.5 μM) and PAMPA permeability (Pₐₚₚ > 1.0 × 10⁻⁶ cm/s) [5]. Similarly, brominated furanones from the alga Delisea pulchra inspired non-nitrated anti-biofilm compounds that inhibit quorum sensing at IC₅₀ = 10 μM [8]. These NP-inspired designs address the inherent limitations of native metabolites—including poor pharmacokinetics, complex synthesis, and source scarcity—while retaining bioactivity against neglected tropical diseases.
The future of nitroimidazole hybrids lies in rational pharmacophore fusion, exemplified by aniline-conjugated 1,4-dinitroimidazoles that combine the redox activation potential of nitroheterocycles with the biofilm-penetrating capacity of phenolic motifs. This approach leverages nature’s structural innovation while overcoming pharmacological limitations through synthetic chemistry [1] [8].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3